molecular formula C17H16N4OS B2649110 1-([2,3'-Bipyridin]-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034247-60-2

1-([2,3'-Bipyridin]-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2649110
CAS No.: 2034247-60-2
M. Wt: 324.4
InChI Key: ADXAIGPGBPICTL-UHFFFAOYSA-N
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Description

Historical Development of Bipyridine-Thiophene Hybrid Molecules

The integration of bipyridine and thiophene motifs into hybrid molecular architectures emerged from parallel advancements in heterocyclic chemistry and materials science. Early work on thienopyridines, such as Steinkopf’s 1912 Skraup-type synthesis of thieno[2,3-b]pyridine, demonstrated the feasibility of fusing π-excessive thiophene with π-deficient pyridine systems. These efforts highlighted the unique electronic interplay between the two rings, where the thiophene moiety enhances electron density while the bipyridine component introduces coordinative versatility.

By the mid-20th century, Herz’s Bischler-Napieralski cyclization of acylated thienylethylamines provided pathways to dihydrothienopyridines, later dehydrogenated to fully aromatic systems. Concurrently, the development of bipyridine ligands for transition metal complexes gained traction, particularly in catalysis and photophysics. The strategic combination of these units accelerated in the 2000s with cross-coupling methodologies, exemplified by Ziessel’s Sonogashira synthesis of ethynylthiophene-bridged bipyridines. These hybrid systems capitalized on thiophene’s planar conjugation and bipyridine’s chelating capacity, enabling applications in molecular electronics and supramolecular chemistry.

Significance in Coordination Chemistry Research

The compound 1-([2,3'-bipyridin]-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea represents a deliberate fusion of three functional elements:

  • Bipyridine : A classic N,N’-chelating ligand for transition metals (e.g., Ru, Fe), enabling redox-active coordination complexes.
  • Thiophene : Enhances π-conjugation and electron delocalization, critical for charge-transfer applications.
  • Urea linker : Introduces hydrogen-bonding motifs and structural rigidity, potentially modulating solubility and supramolecular assembly.

Electrochemical studies of analogous systems, such as EDOT-functionalized bipyridine polymers, demonstrate stable metal coordination while retaining conjugated backbone conductivity. The urea group in this compound may further stabilize metal-ligand interactions through secondary coordination spheres, though systematic studies remain absent in current literature.

Foundational Literature Review on Urea-Based Heterocyclic Systems

Urea derivatives have been strategically incorporated into heterocycles to exploit their hydrogen-bonding capabilities and dipole moments. Mishra’s review highlights thiophene-urea hybrids like Erdosteine, where the urea group enhances antioxidant activity through improved intermolecular interactions. In coordination chemistry, urea-functionalized ligands are rare but promising; for instance, 1,3-bis(2-pyridyl)urea forms dinuclear Cu(II) complexes with bridging carbonate anions. However, the specific combination of urea with bipyridine and thiophene units lacks precedent in peer-reviewed studies, creating opportunities to explore synergistic effects between hydrogen bonding and metal coordination.

Current Research Landscape and Scientific Gaps

Recent advancements fall into three categories:

  • Synthetic Methods : Pd-catalyzed cross-couplings (e.g., Sonogashira, Suzuki-Miyaura) dominate bipyridine-thiophene synthesis.
  • Coordination Polymers : Electropolymerized thiophene-bipyridine hybrids show promise in electrochemical sensors.
  • Bioactive Hybrids : Thiophene-urea derivatives exhibit antimicrobial properties, though bipyridine analogues remain unexplored.

Critical gaps include :

  • Systematic studies on urea’s role in modulating electronic communication between bipyridine and thiophene.
  • Comparative analyses of coordination geometries with/without the urea spacer.
  • Exploration of catalytic or photophysical properties in metal complexes of this hybrid scaffold.

Table 1 : Key Synthetic Routes to Bipyridine-Thiophene Hybrids

Method Substrates Yield (%) Reference
Sonogashira coupling 5,5’-Dibromobipyridine, ethynylthiophene 68–72
Bischler-Napieralski N-Acylthienylethylamines 55–60
Electropolymerization EDOT-bipyridine monomers N/A

Properties

IUPAC Name

1-[(2-pyridin-3-ylpyridin-3-yl)methyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c22-17(21-12-15-6-3-9-23-15)20-11-14-5-2-8-19-16(14)13-4-1-7-18-10-13/h1-10H,11-12H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXAIGPGBPICTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=CC=N2)CNC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([2,3’-Bipyridin]-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea typically involves the following steps:

    Formation of the bipyridine intermediate: This can be achieved through a coupling reaction between two pyridine rings.

    Introduction of the thiophene moiety: This step involves the functionalization of the bipyridine intermediate with a thiophene derivative.

    Urea formation: The final step involves the reaction of the bipyridine-thiophene intermediate with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

1-([2,3’-Bipyridin]-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The bipyridine and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Potential use in biochemical assays and as a probe for studying biological systems.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 1-([2,3’-Bipyridin]-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bipyridine and thiophene moieties can participate in electron transfer processes, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Key Observations :

  • Compound 7n’s thioether linkage may improve metabolic stability compared to the target compound’s methylene bridge, though it could also introduce redox sensitivity .

Methodological Considerations

  • Structural Analysis : SHELX software is routinely used for refining crystal structures of urea derivatives, ensuring accurate bond-length and angle measurements . ORTEP-3 aids in visualizing conformational flexibility, critical for understanding binding modes .
  • Biological Assays : The MTT assay’s reliance on mitochondrial activity makes it suitable for comparing the cytotoxicity profiles of urea derivatives, though results must be contextualized with structural data.

Biological Activity

1-([2,3'-Bipyridin]-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that has garnered attention due to its diverse biological activities. This article delves into its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a bipyridine moiety and a thiophene ring linked by a urea group. Its molecular formula is C16H14N4OSC_{16}H_{14}N_{4}OS with a molecular weight of approximately 310.4 g/mol. The structure contributes to its unique chemical properties, influencing its interactions with biological targets.

The biological activity of this compound primarily involves its role as an inverse agonist of the human Constitutive Androstane Receptor (CAR). This receptor is crucial in regulating xenobiotic metabolism and endobiotic signaling pathways. Inverse agonists like this compound bind to receptors and suppress their basal activity, providing insights into CAR biology and its physiological implications.

Antibacterial Activity

Research indicates that derivatives of thiourea, including compounds similar to this compound, exhibit significant antibacterial properties. For instance, studies have reported minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL against various bacterial strains such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. The inhibition zones observed were comparable to standard antibiotics like ceftriaxone.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown promising results against various cancer cell lines with IC50 values ranging from 7 to 20 µM. Notably, thiourea derivatives have been found to target molecular pathways involved in cancer progression, such as angiogenesis and cell signaling pathways .

Cancer Type IC50 (µM)
Pancreatic Cancer3 - 14
Prostate Cancer7 - 20
Breast Cancer<20

Antituberculosis Activity

Some studies have evaluated the activity of thiourea derivatives against Mycobacterium tuberculosis. Compounds with similar structures have demonstrated effectiveness as InhA inhibitors, which are vital for the bacterium's growth .

Neuroprotective Effects

The compound also exhibits potential neuroprotective effects by acting as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases like Alzheimer’s. The IC50 values for AChE inhibition range between 33.27 nM and 93.85 nM .

Case Studies

Several case studies highlight the efficacy of this compound in various biological assays:

  • Antibacterial Assays : A study demonstrated that the compound exhibited significant antibacterial activity against multiple strains with inhibition zones measuring up to 30 mm.
  • Anticancer Studies : In vitro evaluations revealed that the compound effectively reduced cell viability in breast cancer cell lines at low concentrations.
  • Neuroprotective Evaluations : The compound was tested in models simulating Alzheimer’s disease, showing marked inhibition of AChE activity compared to control substances.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-([2,3'-Bipyridin]-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea?

  • Methodological Answer : The compound can be synthesized via condensation reactions between amine precursors and isocyanate derivatives. For example, analogous urea derivatives in were prepared by reacting aryl isocyanates with aminopyridine intermediates under anhydrous conditions. Key steps include:

  • Step 1 : Functionalization of [2,3'-bipyridin]-3-ylmethyl and thiophen-2-ylmethyl groups with reactive handles (e.g., amino groups).
  • Step 2 : Urea bond formation using carbodiimide coupling agents or direct reaction with carbonyl diimidazole (CDI).
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (e.g., ethanol/water mixtures) .

Q. How is the compound structurally characterized using spectroscopic techniques?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for urea NH protons (~6.5–8.0 ppm) and aromatic protons from bipyridine (δ 7.5–9.0 ppm) and thiophene (δ 6.5–7.5 ppm). Compare with analogous thiophene-methylbenzimidazoles in , where dihedral angles between aromatic systems influenced splitting patterns .
  • IR Spectroscopy : Identify urea C=O stretches (~1640–1680 cm⁻¹) and C-N vibrations (~1250–1350 cm⁻¹).
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF, noting fragmentation patterns of the bipyridine-thiophene core .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Screen for kinase inhibition (e.g., PCSK9 in ) or antiproliferative activity using MTT assays on cancer cell lines (e.g., as in ). Dose-response curves (0.1–100 µM) and IC50 calculations are critical. Include positive controls (e.g., staurosporine) and validate with triplicate experiments .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve conformational disorder in the urea backbone?

  • Methodological Answer :

  • Data Collection : Use a Bruker SMART X2S diffractometer (MoKα radiation, λ = 0.71073 Å) at 200 K, as in . Resolve rotational disorder in the thiophene-methyl group via multi-scan absorption corrections (SADABS) .
  • Refinement : Apply SHELXL ( ) to model partial occupancies for disordered moieties (e.g., bipyridine-thiophene dihedral angles). Use restraints for thermal parameters (Uiso = 1.2Ueq for H-atoms) and validate with R1/wR2 convergence (<5% discrepancy) .

Q. What computational strategies predict electronic interactions influencing binding affinity?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze H-bonding (urea NH→pyridine N) and π-π stacking (thiophene→bipyridine). Compare frontier orbitals (HOMO/LUMO) with experimental redox potentials .
  • Molecular Docking : Use AutoDock Vina to simulate binding to PCSK9 ( ). Score poses using binding energy (ΔG) and validate with MD simulations (NAMD, 100 ns) .

Q. How are conflicting crystallographic data on polymorphism resolved?

  • Methodological Answer :

  • Variable-Temperature XRD : Identify polymorph transitions by collecting data at 100–300 K (e.g., used 200 K). Monitor unit cell changes (e.g., β angle in monoclinic systems) .
  • Thermal Analysis : DSC/TGA detects endothermic peaks (melting) or weight loss correlating with lattice solvent release. Cross-reference with PXRD patterns to distinguish true polymorphs from solvent-included forms .

Q. What strategies address discrepancies in SAR studies between in vitro and in vivo models?

  • Methodological Answer :

  • Metabolite Profiling : Use LC-HRMS to identify oxidative metabolites (e.g., thiophene S-oxidation) that may alter activity. Compare with ’s in vitro-to-in vivo translation challenges .
  • Pharmacokinetic Modeling : Apply compartmental models (e.g., NONMEM) to correlate plasma concentrations (Cmax, AUC) with efficacy. Adjust dosing regimens based on bioavailability limitations from urea hydrolysis .

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